molecular formula C16H16AsNO2 B14504654 N-Benzoyl-N-(dimethylarsanyl)benzamide CAS No. 63787-82-6

N-Benzoyl-N-(dimethylarsanyl)benzamide

Cat. No.: B14504654
CAS No.: 63787-82-6
M. Wt: 329.22 g/mol
InChI Key: RRFMVGWBIUXKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-N-(dimethylarsanyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group and a dimethylarsanyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-(dimethylarsanyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its efficiency, eco-friendliness, and high yield.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-(dimethylarsanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-Benzoyl-N-(dimethylarsanyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(dimethylarsanyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzoyl-N-(dimethylarsanyl)benzamide include:

Uniqueness

This compound is unique due to the presence of the dimethylarsanyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives, which may lack this specific functional group.

Properties

CAS No.

63787-82-6

Molecular Formula

C16H16AsNO2

Molecular Weight

329.22 g/mol

IUPAC Name

N-benzoyl-N-dimethylarsanylbenzamide

InChI

InChI=1S/C16H16AsNO2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

RRFMVGWBIUXKRY-UHFFFAOYSA-N

Canonical SMILES

C[As](C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.